1-Isopropyl-3-pyrrolidinol
Overview
Description
1-Isopropyl-3-pyrrolidinol is an organic compound with the molecular formula C7H15NO. It is characterized by a pyrrolidine ring substituted with an isopropyl group and a hydroxyl group. This compound is known for its good solubility and stability, making it a valuable intermediate in organic synthesis and various industrial applications .
Mechanism of Action
Target of Action
It is known that pyrrolidine alkaloids, a group to which 1-isopropyl-3-pyrrolidinol belongs, have been shown to interact with a variety of biological targets, exhibiting a wide range of pharmacological activities .
Mode of Action
Pyrrolidine alkaloids are known to interact with their targets in a variety of ways, leading to a range of biological effects .
Biochemical Pathways
Pyrrolidine alkaloids, in general, have been found to affect multiple biochemical pathways, leading to a variety of downstream effects .
Result of Action
Pyrrolidine alkaloids have been shown to exhibit a variety of biological activities, suggesting that they can have diverse molecular and cellular effects .
Action Environment
It is generally recommended to store the compound at room temperature in a cool and dark place to maintain its stability .
Preparation Methods
1-Isopropyl-3-pyrrolidinol can be synthesized through several methods. One common synthetic route involves the hydroxylation of 1-benzoylpyrrolidine using microbial transformation with Aspergillus species. This process yields optically active 1-benzoyl-3-pyrrolidinol, which can then be further processed to obtain this compound . Another method involves the use of commercial lipases for stereoselective esterification, which enhances the optical purity of the product .
Industrial production methods typically involve the use of chemical reagents under controlled conditions to ensure high yield and purity. The compound is often stored under inert gas to prevent degradation and maintain its stability .
Chemical Reactions Analysis
1-Isopropyl-3-pyrrolidinol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert it into different alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields .
Scientific Research Applications
1-Isopropyl-3-pyrrolidinol has a wide range of applications in scientific research:
Comparison with Similar Compounds
1-Isopropyl-3-pyrrolidinol can be compared with other pyrrolidine derivatives, such as:
1-Benzyl-3-pyrrolidinol: Similar in structure but with a benzyl group instead of an isopropyl group, leading to different solubility and reactivity properties.
1-Methyl-3-pyrrolidinol: Contains a methyl group, which affects its steric and electronic properties compared to the isopropyl group.
3-Hydroxypyrrolidine: Lacks the isopropyl substitution, resulting in different chemical behavior and applications.
The uniqueness of this compound lies in its combination of the pyrrolidine ring and the isopropyl group, which imparts specific solubility, stability, and reactivity characteristics that are valuable in various scientific and industrial contexts .
Properties
IUPAC Name |
1-propan-2-ylpyrrolidin-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-6(2)8-4-3-7(9)5-8/h6-7,9H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYFPIRLHESHOGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00461839 | |
Record name | 1-Isopropyl-3-pyrrolidinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00461839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42729-56-6 | |
Record name | 1-(1-Methylethyl)-3-pyrrolidinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=42729-56-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Isopropyl-3-pyrrolidinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00461839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Isopropyl-3-pyrrolidinol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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